

Ganoderic Acid D2 (CAS 97653-94-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ganoderic acid D2

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An In-depth Review of a Bioactive Triterpenoid from Ganoderma lucidum

Introduction

Ganoderic acid D2, a highly oxygenated lanostane-type triterpenoid, is a natural product isolated from the medicinal mushroom *Ganoderma lucidum* (Reishi).[1][2] As a member of the extensive family of ganoderic acids, it is of significant interest to researchers in pharmacology and drug development due to the diverse biological activities exhibited by its structural analogs.[3][4] These activities include anti-cancer, anti-inflammatory, and immunomodulatory effects.[5] This technical guide provides a comprehensive overview of **Ganoderic acid D2**, including its chemical properties, and, by extension, its probable biological activities and relevant experimental protocols, drawing upon the extensive research conducted on closely related ganoderic acids.

Disclaimer: Research specifically focused on **Ganoderic acid D2** (CAS 97653-94-6) is limited. Much of the biological data and experimental methodologies presented herein are based on studies of structurally similar ganoderic acids, such as Ganoderic acid D, A, and DM. These data are intended to provide a foundational framework for future research into the specific properties of **Ganoderic acid D2**.

Chemical and Physical Properties

Ganoderic acid D2 is a complex organic molecule with the following properties:

Property	Value	Reference(s)
CAS Number	97653-94-6	
Molecular Formula	C ₃₀ H ₄₂ O ₈	
Molecular Weight	530.66 g/mol	
IUPAC Name	(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid	
Synonyms	7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid	
Class	Triterpenoid	
Source	Ganoderma lucidum, Ganoderma sessile	
Purity (Commercial)	>98% (HPLC)	
Solubility	Soluble in Methanol and DMSO.	
Storage	Store at 2-8°C in a sealed container, protected from light.	

Biological Activity and Potential Mechanisms of Action

While direct studies on **Ganoderic acid D2** are not widely available, the activities of other ganoderic acids provide strong indications of its potential therapeutic effects. The structural

diversity among ganoderic acids, arising from different functional groups and side chains, leads to varied pharmacological profiles.

Anticancer Activity

Ganoderic acids are well-documented for their cytotoxic effects against a variety of cancer cell lines.

Expected Mechanism of Action:

- **Induction of Apoptosis:** Many ganoderic acids trigger programmed cell death in cancer cells. For instance, Ganoderic acid T has been shown to induce apoptosis through mitochondrial dysfunction and the activation of caspase-3.
- **Cell Cycle Arrest:** Compounds like Ganoderic acid DM can cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.
- **Inhibition of Signaling Pathways:** A key mechanism for the anti-cancer activity of ganoderic acids is the modulation of critical signaling pathways. Ganoderic acid D, a close structural analog of D2, has been reported to downregulate the mTOR signaling pathway in esophageal squamous cell carcinoma cells, which in turn induces apoptosis and autophagy.

Relevant Quantitative Data for Related Ganoderic Acids:

Compound	Cell Line(s)	Activity	IC ₅₀ Value(s)	Reference(s)
Ganoderic acid D	HepG2, HeLa, Caco-2	Cytotoxicity	0.14, 0.18, 0.02 µg/mL	
Ganoderic acid (unspecified)	HL-60, CA46	Cytotoxicity	25.98, 20.42 µg/mL	
Lucidenic acid N, A, and Ganoderic acid E	Hep G2, P-388	Cytotoxicity	Significant activity reported	

Anti-inflammatory Activity

Ganoderic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Expected Mechanism of Action:

- **Inhibition of NF-κB Pathway:** A common mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.
- **Reduction of Pro-inflammatory Cytokines:** These compounds can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Other Potential Activities

Based on the broad spectrum of activities of the ganoderic acid family, **Ganoderic acid D2** may also possess:

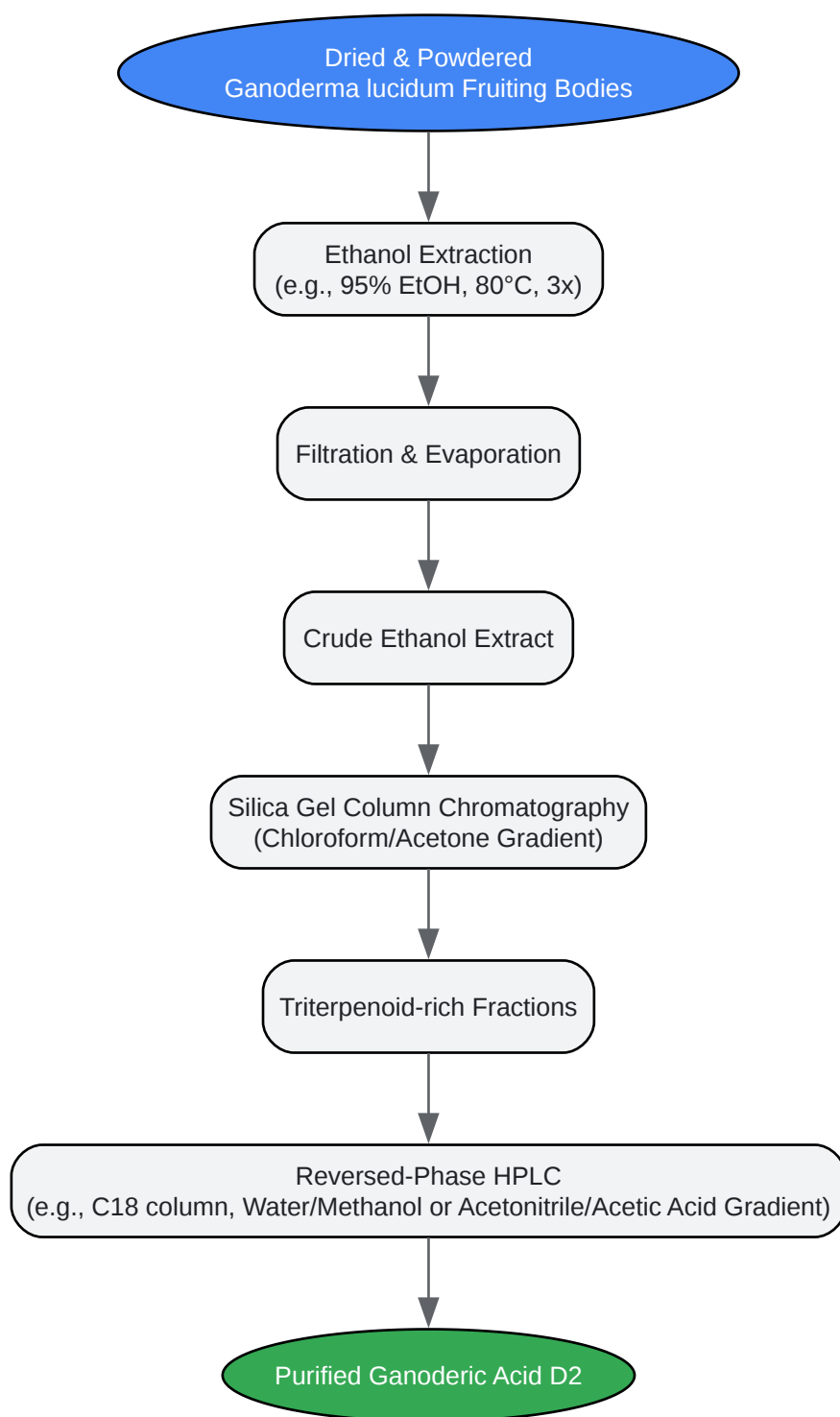
- Hepatoprotective effects
- Antiviral activity
- Neuroprotective properties

Experimental Protocols

The following are generalized protocols for the extraction, isolation, analysis, and biological evaluation of ganoderic acids. These can be adapted for specific research on **Ganoderic acid D2**.

Extraction and Isolation of Ganoderic Acids from *Ganoderma lucidum*

This protocol outlines a general procedure for obtaining triterpenoid-rich fractions from the fruiting bodies of *Ganoderma lucidum*.



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Caption: General workflow for the extraction and isolation of **Ganoderic acid D2**.

Methodology:

- **Extraction:** The dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted with 95% ethanol at an elevated temperature (e.g., 80°C) multiple times.
- **Filtration and Concentration:** The extracts are filtered and the solvent is removed under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography with a gradient elution system (e.g., chloroform/acetone).
- **Purification:** The resulting triterpenoid-rich fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) to isolate individual ganoderic acids.

Analytical Methods for Quantification

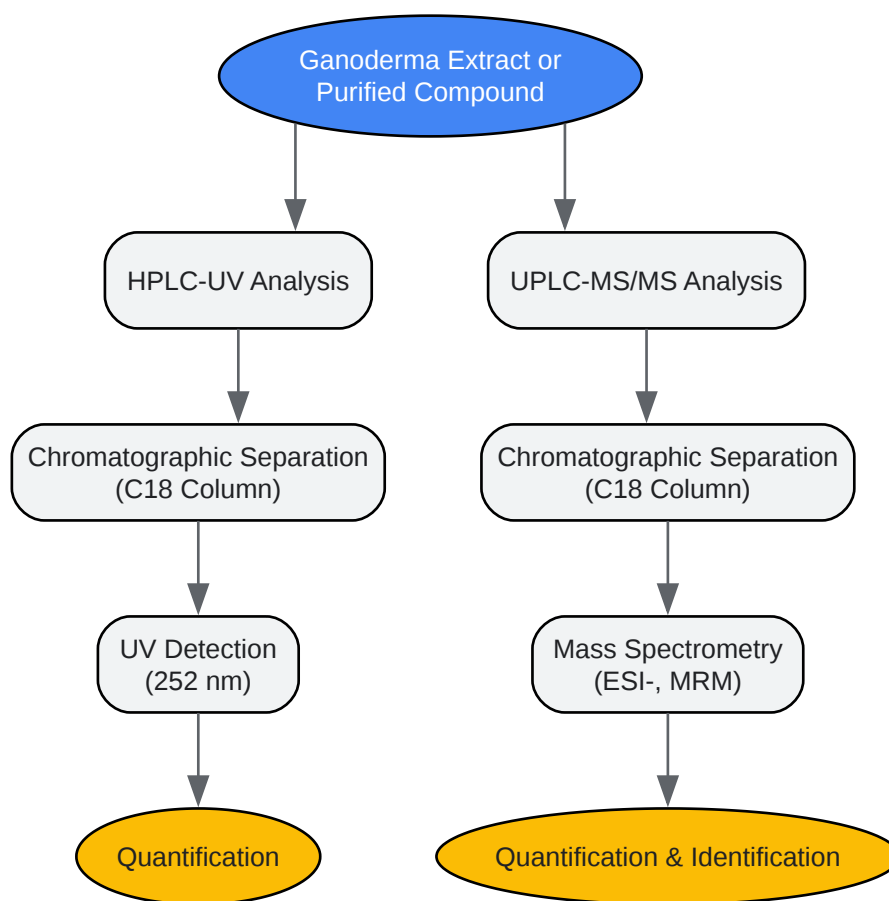
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary methods for the analysis and quantification of ganoderic acids.

HPLC-UV Method:

- **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- **Mobile Phase:** A gradient of acetonitrile and water with 0.1% acetic acid.
- **Detection:** UV detector set at 252 nm.

UPLC-MS/MS Method:

- **Column:** C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).
- **Mobile Phase:** A gradient of acetonitrile and water with 0.1% formic acid.
- **Ionization:** Electrospray ionization (ESI) in negative mode.
- **Detection:** Multiple Reaction Monitoring (MRM) for specific quantification.



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Caption: Analytical workflows for **Ganoderic acid D2**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **Ganoderic acid D2** on cancer cell lines.

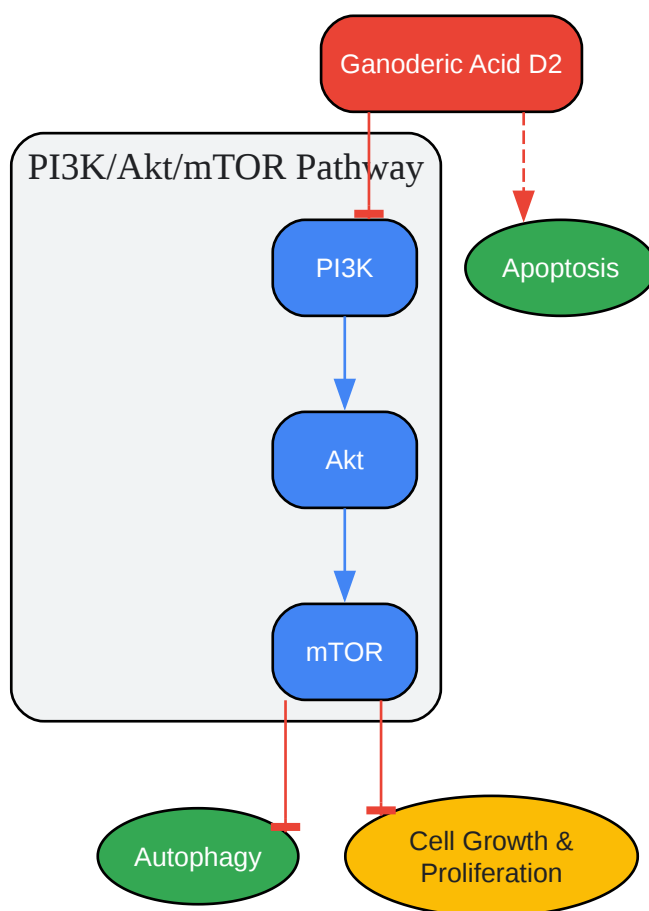
Methodology:

- Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Ganoderic acid D2** (and a vehicle control) for 24, 48, or 72 hours.

- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

Signaling Pathway Analysis

Given the evidence for other ganoderic acids, a key area of investigation for **Ganoderic acid D2** would be its effect on cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.



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Caption: Postulated inhibitory effect of **Ganoderic acid D2** on the PI3K/Akt/mTOR pathway.

Experimental Approach (Western Blotting):

- Cell Treatment: Treat cancer cells with **Ganoderic acid D2** for a specified time.
- Protein Extraction: Lyse the cells and extract total protein.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-PI3K, p-Akt, p-mTOR) and corresponding total proteins.
- Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the effect of **Ganoderic acid D2** on protein phosphorylation.

Conclusion and Future Directions

Ganoderic acid D2 is a promising, yet understudied, natural product. Based on the extensive research on its structural analogs, it is highly likely to possess significant anti-cancer and anti-inflammatory properties. Future research should focus on:

- Comprehensive Biological Screening: Evaluating the cytotoxicity of **Ganoderic acid D2** against a wide panel of cancer cell lines.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **Ganoderic acid D2**.
- In Vivo Efficacy: Assessing the anti-tumor and anti-inflammatory effects of **Ganoderic acid D2** in preclinical animal models.
- Structure-Activity Relationship Studies: Comparing the activity of **Ganoderic acid D2** with other ganoderic acids to understand the role of its specific chemical structure.

This technical guide provides a solid foundation for researchers to embark on the investigation of this intriguing bioactive compound, with the ultimate goal of unlocking its full therapeutic potential.

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